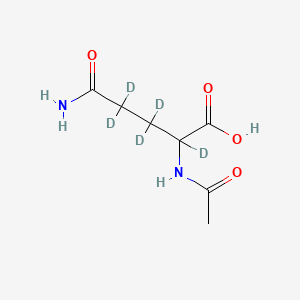

Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O4 |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |

InChI Key |

KSMRODHGGIIXDV-WHVBSWTDSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5, a deuterated derivative of N-acetylglutamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Core Compound Overview

N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a stable, isotopically labeled form of N-alpha-acetyl-DL-glutamine, where five hydrogen atoms on the glutamine backbone have been replaced with deuterium.[1] This modification results in a mass shift of +5 Da compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry-based applications. Its primary utility lies in metabolic research, particularly in metabolomics and metabolic flux analysis, where it is used to accurately quantify glutamine and related metabolites in various biological matrices.

The "DL" designation indicates that this compound is a racemic mixture of both the D- and L-enantiomers. The acetylation of the alpha-amino group enhances the stability of the molecule compared to free glutamine, which can be prone to degradation.

Physicochemical and Isotopic Data

The following table summarizes the key quantitative data for N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5, compiled from various supplier specifications. A formal Certificate of Analysis was not publicly available at the time of this publication.

| Property | Value |

| Chemical Formula | C₇H₇D₅N₂O₄ |

| Molecular Weight | 193.21 g/mol |

| CAS Number | 14341-82-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (10 mM) |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

Applications in Research

The primary application of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of glutamine, N-acetylglutamine, and other related metabolites in biological samples such as plasma, serum, and cell culture media.[2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.[3]

Furthermore, this compound can be utilized in metabolic flux analysis (MFA) studies.[4][5][6] By introducing this labeled compound into a biological system, researchers can trace the metabolic fate of the acetyl-glutamine backbone through various biochemical pathways, providing insights into the dynamics of cellular metabolism.

Experimental Protocols

While a specific, detailed protocol for the use of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 was not found in the reviewed literature, the following is a representative experimental protocol for the quantification of amino acids in human plasma using LC-MS/MS, adapted to include this specific internal standard.

Objective: To quantify the concentration of glutamine and N-acetylglutamine in human plasma using N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 as an internal standard.

Materials:

-

Human plasma samples

-

N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5

-

Glutamine and N-acetylglutamine analytical standards

-

Sulfosalicylic acid (30%)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a suitable solvent (e.g., 70:30 acetonitrile:water) at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at a concentration that yields a robust signal in the mass spectrometer.

-

Sample Preparation: [7][8] a. To 100 µL of each plasma sample, calibrator, and quality control in a microcentrifuge tube, add 10 µL of the internal standard working solution. b. Add 10 µL of 30% sulfosalicylic acid to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Incubate at 4°C for 30 minutes. e. Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins. f. Carefully transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase (e.g., water with 0.1% formic acid). g. Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: [7][9] a. Liquid Chromatography (LC):

- Column: A mixed-mode or reversed-phase C18 column suitable for polar analytes.

- Mobile Phase A: Water with ammonium formate and formic acid (e.g., 10 mM ammonium formate, 0.1% formic acid).

- Mobile Phase B: Acetonitrile with a similar modifier.

- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve chromatographic separation of the analytes.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 4 µL. b. Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

- SRM Transitions:

- Glutamine: To be determined empirically (e.g., m/z 147.1 -> 84.1).

- N-acetylglutamine: To be determined empirically (e.g., m/z 189.1 -> 130.0).

- N-alpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 (IS): To be determined empirically (e.g., m/z 194.1 -> 135.0).

- Optimize instrument parameters such as spray voltage, source temperature, and collision energy for each analyte and the internal standard.

-

Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Relevant Pathways

The following diagrams illustrate the central role of glutamine in cellular metabolism and a typical workflow for using a deuterated internal standard in LC-MS analysis.

Caption: Central Glutamine Metabolism.

References

- 1. immunomart.com [immunomart.com]

- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

N-alpha-Acetyl-DL-glutamine-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties, Experimental Applications, and Metabolic Tracing Capabilities of N-alpha-Acetyl-DL-glutamine-d5 for Researchers, Scientists, and Drug Development Professionals.

N-alpha-Acetyl-DL-glutamine-d5 is a deuterated, acetylated form of the amino acid glutamine. This stable isotope-labeled compound serves as a valuable tracer in metabolic research, allowing scientists to track the fate of glutamine in various biochemical pathways. Its increased mass due to deuterium (B1214612) labeling enables its distinction from endogenous, unlabeled glutamine using mass spectrometry. The N-acetylation enhances the molecule's stability in aqueous solutions, making it a reliable tool for in vitro and in vivo studies.

Core Chemical Properties

The fundamental chemical and physical properties of N-alpha-Acetyl-DL-glutamine-d5 are summarized below. It is important to note that while specific data for the DL-racemic mixture is limited, information on related compounds provides valuable context.

| Property | Value | Source |

| Chemical Formula | C₇H₇D₅N₂O₄ | [1] |

| Molecular Weight | 193.21 g/mol | N/A |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Solubility | Soluble in DMSO | N/A |

| Appearance | Off-white solid | [2] |

| Storage | Store at -20°C | N/A |

Reference Data for Related Compounds:

| Property | N-alpha-Acetyl-L-glutamine | L-glutamine |

| CAS Number | 2490-97-3 | 56-85-9 |

| Molecular Formula | C₇H₁₂N₂O₄ | C₅H₁₀N₂O₃ |

| Molecular Weight | 188.18 g/mol | 146.14 g/mol |

| Melting Point | 211 - 227 °C | 185 °C (decomposes) |

| Optical Rotation | -11.9 ± 0.2° (c=3 in water) | N/A |

Experimental Applications in Metabolic Research

N-alpha-Acetyl-DL-glutamine-d5 is primarily utilized in metabolic flux analysis to investigate cellular energy metabolism, particularly in cancer research. Cancer cells often exhibit a high demand for glutamine, which serves as a key substrate for the tricarboxylic acid (TCA) cycle (glutaminolysis) and for the synthesis of nucleotides, lipids, and glutathione.[3] By introducing the labeled glutamine, researchers can trace its conversion into various downstream metabolites, providing insights into the activity of these metabolic pathways.[4]

Key Metabolic Pathways Investigated:

-

Glutaminolysis and the TCA Cycle: Tracing the entry of the d5-labeled carbon skeleton into the TCA cycle to assess its anaplerotic contribution.[3]

-

Reductive Carboxylation: In some cancer cells, particularly under hypoxic conditions, glutamine-derived α-ketoglutarate can be reductively carboxylated to citrate, a precursor for fatty acid synthesis.[3]

-

Biosynthesis: Monitoring the incorporation of labeled nitrogen and carbon atoms into nucleotides, non-essential amino acids, and glutathione.[3]

Experimental Protocols

The following are generalized protocols for the application of stable isotope-labeled glutamine in cell culture and subsequent analysis by mass spectrometry. These can be adapted for the specific use of N-alpha-Acetyl-DL-glutamine-d5.

Cell Culture and Isotope Labeling Protocol

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare a culture medium (e.g., DMEM) that is deficient in glutamine. Supplement this medium with a known concentration of N-alpha-Acetyl-DL-glutamine-d5. A typical concentration used in similar glutamine tracing studies is 2 mM to 4 mM.

-

Labeling: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time will depend on the specific metabolic pathway and cell type being studied and can range from a few hours to 24 hours or more to reach isotopic steady state.

-

Metabolite Extraction: After incubation, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Sample Preparation: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis Protocol

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC). The choice of column and gradient will depend on the specific metabolites of interest.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between the deuterated (d5-labeled) and non-labeled forms.

-

Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment in the metabolites of interest. This data is then used to calculate the metabolic flux through the pathways under investigation.

Visualizations

Glutamine Metabolism and TCA Cycle Tracing

Caption: Metabolic fate of N-alpha-Acetyl-DL-glutamine-d5 in the cell.

Experimental Workflow for Metabolic Tracing

Caption: General workflow for a stable isotope tracing experiment.

References

Synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5, a deuterated isotopologue of N-acetylglutamine. This compound is a valuable tool in metabolic research, particularly in studies involving metabolic flux analysis and as an internal standard in quantitative mass spectrometry. This document details the core synthesis protocols, presents quantitative data in a structured format, and visualizes the key chemical transformations and experimental workflows.

Overview of Synthesis Strategy

The synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a two-stage process that begins with the deuteration of a glutamic acid precursor, followed by the N-acetylation of the resulting deuterated DL-glutamine. The use of DL-glutamine as a starting material offers a more cost-effective approach for applications where stereospecificity is not a primary concern.

The overall synthesis can be outlined as follows:

-

Deuteration: Synthesis of L-Glutamic-2,3,3,4,4-d5 acid.

-

Amidation: Conversion of L-Glutamic-2,3,3,4,4-d5 acid to L-Glutamine-2,3,3,4,4-d5.

-

Racemization (optional/inherent): The process may result in a racemic mixture of DL-Glutamine-2,3,3,4,4-d5.

-

N-acetylation: Acetylation of the α-amino group of DL-Glutamine-2,3,3,4,4-d5 to yield the final product.

Experimental Protocols

Synthesis of L-Glutamine-2,3,3,4,4-d5

A plausible experimental approach based on established methods for deuteration of amino acids is as follows:

Materials:

-

L-Glutamic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride (DCl) in D₂O (or generated in situ)

-

Palladium on carbon (Pd/C) catalyst (for racemization if DL-form is desired from L-glutamic acid)

-

Anhydrous ammonia (B1221849)

-

Carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or other activating agent for the gamma-carboxyl group

-

Anhydrous solvent (e.g., dioxane, THF)

Procedure:

-

Deuteration of L-Glutamic Acid:

-

L-Glutamic acid is subjected to acid-catalyzed hydrogen-deuterium exchange at the α, β, and γ positions.

-

A mixture of L-glutamic acid in a solution of DCl in D₂O is heated under reflux for an extended period (e.g., 24-48 hours) to achieve high levels of deuteration.

-

The solvent is then removed under reduced pressure. This process may be repeated to increase the isotopic enrichment.

-

-

Conversion to L-Glutamine-d5:

-

The resulting L-Glutamic-2,3,3,4,4-d5 acid is then converted to L-Glutamine-2,3,3,4,4-d5. This can be achieved by first protecting the α-amino and α-carboxyl groups.

-

The γ-carboxyl group is then activated, for example, by forming an anhydride (B1165640) or using a coupling agent like DCC.

-

The activated intermediate is then reacted with anhydrous ammonia in an appropriate solvent to form the amide, yielding protected L-Glutamine-2,3,3,4,4-d5.

-

Subsequent deprotection yields the desired L-Glutamine-2,3,3,4,4-d5.

-

Synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5

The final step is the N-acetylation of the deuterated DL-glutamine.

Materials:

-

DL-Glutamine-2,3,3,4,4-d5

-

Acetic anhydride

-

Deionized water or an appropriate buffer solution

-

Sodium hydroxide (B78521) or other base to control pH

-

Hydrochloric acid for acidification

-

Activated carbon (for decolorization)

Procedure:

-

Dissolution: Dissolve DL-Glutamine-2,3,3,4,4-d5 in deionized water. The ratio can be in the range of 1:1 to 1:10 (w/v).[2]

-

Acetylation:

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the solution while maintaining the pH between 7 and 12 by the dropwise addition of a sodium hydroxide solution.[2]

-

The reaction temperature is maintained between 5 and 80°C.[2]

-

The reaction is typically allowed to proceed for 1 to 3 hours.[2]

-

-

Isolation and Purification:

-

After the reaction is complete, acidify the solution to a pH of 0.5 to 3.0 with hydrochloric acid to precipitate the product.[2]

-

The solution is then concentrated under reduced pressure to induce crystallization.[2]

-

The mixture is cooled to 0-10°C to maximize crystal formation.[2]

-

The crude product is collected by filtration and dried.[2]

-

-

Recrystallization:

-

The crude product can be further purified by recrystallization. Dissolve the crude product in 3-7 times its mass of hot deionized water.[2]

-

Add a small amount of activated carbon for decolorization and filter the hot solution.[2]

-

Allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by filtration and dry under vacuum.

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of N-acetyl-glutamine. It is important to note that the data presented is primarily for the non-deuterated L- or DL-forms, as specific data for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not widely published. The yields and purity for the deuterated compound are expected to be comparable.

Table 1: Synthesis of N-acetyl-L-glutamine

| Parameter | Value | Reference |

| Starting Material | L-Glutamine | [2] |

| Acetylating Agent | Acetic Anhydride | [2] |

| Solvent | Deionized Water | [2] |

| Reaction pH | 7-12 | [2] |

| Reaction Temperature | 5-80 °C | [2] |

| Reaction Time | 1-3 hours | [2] |

| Yield | 90-95% | [2] |

| Purity | >99% | [2] |

Table 2: Purification of N-acetyl-L-glutamine

| Method | Solvent System | Purity | Reference |

| Recrystallization | Deionized Water | >99% | [2] |

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 from L-Glutamic acid.

Caption: Synthesis pathway of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5.

Experimental Workflow for Metabolic Flux Analysis

Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a valuable tracer for metabolic flux analysis. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for metabolic flux analysis.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression and dependencies of the key stages in the synthesis process.

Caption: Logical progression of the synthesis process.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated N-acetyl-glutamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated N-acetyl-glutamine. Given the limited availability of specific experimental data for the deuterated form, this guide presents data for non-deuterated N-acetyl-L-glutamine and N-acetyl-D-glutamine as a reference, alongside theoretical considerations for the impact of deuteration. The guide also includes detailed experimental protocols for the characterization of such compounds and visual diagrams of relevant metabolic pathways and experimental workflows.

Introduction

N-acetyl-glutamine is a derivative of the amino acid glutamine. The N-acetylation improves the stability of glutamine, making it more suitable for use in various applications, including pharmaceutical formulations. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a common strategy in drug development to alter the pharmacokinetic and metabolic profile of a molecule. Understanding the physical characteristics of deuterated N-acetyl-glutamine is crucial for its application in research and drug development.

Physical and Chemical Properties

While specific experimental data for deuterated N-acetyl-glutamine are not widely available in peer-reviewed literature, the physical properties are expected to be very similar to the non-deuterated form, with the most significant difference being the molecular weight. The following tables summarize the available data for N-acetyl-L-glutamine and N-acetyl-D-glutamine.

Table 1: General and Physical Properties of N-acetyl-L-glutamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂O₄ | |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 189–192°C (with decomposition), 197°C, 206-208°C | [2][1][3] |

| Boiling Point | 604.9 °C at 760 mmHg | [2] |

| Density | ~1.29 g/cm³ | [2] |

| Water Solubility | Sparingly soluble, ~20 g/L at 25°C | [3] |

| Solubility in other solvents | Slightly soluble in DMSO and ethanol; insoluble in ether | [3] |

Table 2: Chemical Properties of N-acetyl-L-glutamine

| Property | Value | Source(s) |

| pKa (Strongest Acidic) | 2.19 (Predicted), 3.76 | [2] |

| pKa (Strongest Basic) | -1.4 | |

| LogP | -2.635 (estimated) | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 |

Table 3: Properties of N-acetyl-D-glutamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₂O₄ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| Monoisotopic Mass | 188.07970687 Da | [4] |

| XLogP3 | -1.4 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

Note on Deuteration: The primary physical change upon deuteration is an increase in molecular weight. For example, the synthesis of L-Glutamine-2,3,3,4,4-d5 has been reported.[5] The molecular weight of this specific isotopologue would be approximately 193.21 g/mol . Other physical properties such as melting point, boiling point, and solubility are generally not significantly altered by deuteration.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize deuterated N-acetyl-glutamine.

3.1. Determination of Melting Point

The melting point is a crucial indicator of purity.[6][7]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[8][9]

-

Procedure:

-

Ensure the sample is completely dry and in a fine powdered form.[10]

-

Pack a small amount of the sample into a capillary tube to a height of about 3 mm.[9]

-

Place the capillary tube into the heating block of the apparatus.[8]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[6]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.[6]

-

For high accuracy, perform the measurement in triplicate.

-

3.2. Determination of Aqueous Solubility

Solubility is a critical parameter for drug development and formulation.

-

Apparatus: Analytical balance, pH meter, orbital shaker, centrifuge, and a method for quantification such as HPLC or NMR.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of deuterated N-acetyl-glutamine to a known volume of purified water (or a specific buffer) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

The determined concentration represents the equilibrium solubility.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the identity, structure, and isotopic enrichment of the deuterated compound.

-

Apparatus: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated N-acetyl-glutamine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the positions and extent of deuteration by observing the disappearance or reduction of proton signals.

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

-

-

Data Analysis:

-

Integrate the remaining proton signals to quantify the degree of deuteration at specific sites.

-

Compare the spectra with those of the non-deuterated standard to confirm the structure and isotopic labeling pattern.

-

3.4. Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the isotopic enrichment.

-

Apparatus: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or inject it through an LC system.

-

Acquire high-resolution mass spectra in positive or negative ion mode.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Analyze the isotopic pattern to confirm the number of deuterium atoms incorporated and calculate the isotopic enrichment. The mass difference between the deuterated and non-deuterated compound will correspond to the number of deuterium atoms.

-

Signaling Pathways and Experimental Workflows

4.1. Metabolic Fate of N-acetyl-glutamine

N-acetyl-glutamine serves as a more stable precursor to glutamine. In the body, it is deacetylated to release glutamine, which then participates in numerous metabolic pathways critical for cellular function, including energy production and biosynthesis.

Caption: Metabolic pathway of deuterated N-acetyl-glutamine.

4.2. Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the physical and structural characterization of a newly synthesized batch of deuterated N-acetyl-glutamine.

Caption: Workflow for physical characterization.

References

- 1. Aceglutamide | C7H12N2O4 | CID 182230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. N-Acetyl-L-glutamine Powder - SYNTHETIKA [synthetikaeu.com]

- 4. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterated stable isotope-labeled derivative of N-acetylglutamine. Its primary application in research is as an internal standard for mass spectrometry-based quantitative analysis of N-acetylglutamine or as a tracer in metabolic flux analysis studies to investigate glutamine metabolism. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from endogenous, unlabeled glutamine and its metabolites. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14341-82-3 | [1] |

| Molecular Formula | C₇H₇D₅N₂O₄ | [2] |

| Molecular Weight | 193.21 g/mol | [2] |

| Appearance | White solid (presumed) | Inferred from related compounds |

| Melting Point | ~185 °C (decomposes) (for L-glutamine) | [3] |

| Solubility | Soluble in water (for L-glutamine) | Inferred from related compounds |

| Storage | 2°C - 8°C is recommended for N-Acetyl-L-glutamine |

Applications in Research

The primary utility of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 lies in its application in metabolic research, particularly in the fields of metabolomics and metabolic flux analysis.

| Application | Description | Key Advantages |

| Internal Standard | Used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of unlabeled glutamine and its metabolites in biological samples. | The deuterium labeling provides a distinct mass difference, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5] |

| Metabolic Flux Analysis Tracer | Introduced into biological systems (cell cultures, animal models) to trace the metabolic fate of glutamine. By monitoring the incorporation of deuterium into downstream metabolites, researchers can quantify the rates of biochemical reactions (fluxes) within metabolic pathways.[6][7] | The stability of the N-acetyl group can make it a more stable precursor for glutamine delivery in some experimental settings.[8][9] The deuterium label allows for tracing the carbon and nitrogen backbone of glutamine through various metabolic pathways. |

Experimental Protocols

While a specific, detailed protocol for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not widely published, the following general protocol for stable isotope tracing experiments with labeled glutamine can be adapted.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Media Preparation: Prepare a labeling medium by supplementing glutamine-free culture medium with a known concentration of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5. The concentration should be determined based on the specific cell line and experimental goals.

-

Labeling: At the start of the experiment, replace the standard medium with the prepared labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into metabolites.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Drying: Dry the metabolite extract, for example, by using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography may be employed.[10]

-

Mass Spectrometry Detection: Analyze the separated metabolites using a tandem mass spectrometer (MS/MS). Set the instrument to monitor the mass-to-charge ratio (m/z) of the parent ion of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 and its expected downstream metabolites, as well as their corresponding fragmentation patterns.

-

Data Analysis: Process the raw data to identify and quantify the isotopologues of glutamine and its metabolites. The fractional enrichment of the deuterium label in each metabolite is then calculated to determine the metabolic flux.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a metabolic flux analysis study.

Glutamine Metabolism Pathway

N-acetylglutamine is thought to act as a more stable precursor to glutamine. Once deacetylated, the resulting deuterated glutamine enters the central carbon and nitrogen metabolism. The diagram below shows the key entry points of glutamine into the TCA cycle.

Conclusion

Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a valuable tool for researchers studying glutamine metabolism. Its use as an internal standard enhances the accuracy of quantitative metabolomics, while its application as a tracer in metabolic flux analysis provides critical insights into the dynamic regulation of metabolic pathways in health and disease. While specific technical data for this deuterated compound is limited, established protocols for other stable isotope-labeled glutamine analogs provide a solid foundation for its experimental use.

References

- 1. Qmx Laboratories - Na-Acetyl-DL-Glutamine-2,3,3,4,4-d5_14341-82-3_0.01g [qmx.com]

- 2. Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 | Benchchem [benchchem.com]

- 3. L-Glutamine-2,3,3,4,4-d5 Aldrich [sigmaaldrich.com]

- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 6. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for N-Acetylglutamine (HMDB0006029) [hmdb.ca]

- 9. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 10. agilent.com [agilent.com]

Isotopic purity of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5

An In-depth Technical Guide to the Isotopic Purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5

This technical guide provides a comprehensive overview of the isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5, tailored for researchers, scientists, and professionals in drug development. The document details the expected isotopic enrichment, and outlines the state-of-the-art experimental protocols for its determination, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis for Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is not publicly available, the isotopic purity of the closely related and commercially available compound, L-Glutamine-2,3,3,4,4-d5, provides a strong and reliable benchmark. The typical isotopic purity for such deuterated amino acid derivatives is consistently high to ensure their efficacy as internal standards or tracers in metabolic research.

Based on commercially available data for L-Glutamine-2,3,3,4,4-d5, the expected isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is summarized in the table below.

| Parameter | Expected Value | Source/Rationale |

| Isotopic Purity (Atom % D) | ≥ 98% | Based on supplier specifications for L-Glutamine-2,3,3,4,4-d5. |

| Deuterated Forms (d1-d5) | ≥ 99% | Reflects the high enrichment of the deuterated species. |

| Chemical Purity | ≥ 98% | Standard purity for research-grade chemical reagents. |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of isotopic distribution.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 and dissolve it in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the optimal concentration for analysis.

-

Prepare a corresponding solution of non-deuterated Nα-Acetyl-DL-glutamine as a reference standard.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.

-

-

Data Acquisition:

-

Inject the sample and the non-deuterated standard into the mass spectrometer.

-

Acquire full scan mass spectra in the appropriate mass range to observe the molecular ions of both the deuterated and non-deuterated compounds.

-

The mass difference between the deuterated and non-deuterated compound is expected to be approximately 5 Da.

-

-

Data Analysis:

-

Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) for both the deuterated sample and the non-deuterated standard.

-

Calculate the isotopic enrichment by comparing the measured isotopic distribution of the deuterated sample to the theoretical distribution for a given level of deuterium (B1214612) incorporation. The contribution from the natural abundance of isotopes (e.g., ¹³C) in the non-deuterated standard should be subtracted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration at specific sites within a molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5 in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantitative analysis (qNMR).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the 2, 3, and 4 positions of the glutamine backbone, when compared to the spectrum of the non-deuterated compound, provides a qualitative confirmation of deuteration.

-

For quantitative analysis, acquire a sufficient number of scans with appropriate relaxation delays to ensure accurate integration of the signals.

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions and compare them to the integral of a non-deuterated position (e.g., the acetyl methyl protons).

-

The isotopic purity can be calculated based on the relative integrals of the residual proton signals.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of Nα-Acetyl-DL-glutamine-2,3,3,4,4-d5.

Caption: Mass Spectrometry workflow for isotopic purity determination.

Caption: NMR spectroscopy workflow for isotopic purity determination.

The Multifaceted Biological Functions of Acetylated Glutamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated glutamine derivatives represent a diverse class of molecules with significant and varied biological activities. From neuroprotection and cancer metabolism to serving as stabilized sources of glutamine in clinical nutrition, these compounds are at the forefront of therapeutic and research interest. This technical guide provides an in-depth exploration of the core biological functions of key acetylated glutamine derivatives, including Aceglutamide (N-acetyl-L-glutamine), N-acetyl-aspartyl-glutamate (NAAG), and α,δ-N-acetyl-glutamine. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in their study. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of these promising compounds.

N-acetyl-L-glutamine (Aceglutamide): A Neuroprotective Agent

N-acetyl-L-glutamine, also known as Aceglutamide, is a prominent acetylated derivative of glutamine with well-documented neuroprotective properties. Its increased stability compared to L-glutamine makes it a superior candidate for therapeutic applications, particularly in the context of ischemic stroke and other neurodegenerative conditions.[1][2]

Mechanism of Action

Aceglutamide exerts its neuroprotective effects through a multi-pronged approach that involves the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades. A key mechanism is the activation of the Akt/Bcl-2 signaling pathway, which promotes cell survival and inhibits apoptosis.[3]

Quantitative Data

The neuroprotective efficacy of Aceglutamide has been quantified in preclinical models of cerebral ischemia-reperfusion injury.

| Derivative | Model | Dosage | Outcome | Quantitative Result | Reference |

| Aceglutamide | Rat model of transient middle cerebral artery occlusion (MCAO) | 150 mg/kg | Reduction in infarct volume | 40% reduction | [4] |

| Aceglutamide | Rat model of transient middle cerebral artery occlusion (MCAO) | 300 mg/kg | Reduction in infarct volume | 54% reduction | [4] |

Signaling Pathway

The neuroprotective effects of Aceglutamide are mediated, in part, by the Akt/Bcl-2 signaling pathway. Upon administration, Aceglutamide leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad. This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately inhibiting the mitochondrial apoptotic pathway.

Experimental Protocols

A widely used model to study the neuroprotective effects of compounds like Aceglutamide is the transient middle cerebral artery occlusion (MCAO) model in mice or rats.[5][6][7][8]

Protocol:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline neck incision and expose the common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for a defined period (e.g., 60-120 minutes).

-

Withdraw the filament to allow for reperfusion of the MCA territory.

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature and hydration.

-

Outcome Assessment: Assess neurological deficits and measure infarct volume at a specified time point post-reperfusion (e.g., 24 hours) using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]

-

Protein Extraction: Lyse brain tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), Bcl-2, and Bax overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

N-acetyl-aspartyl-glutamate (NAAG): A Key Player in Cancer Metabolism

N-acetyl-aspartyl-glutamate (NAAG) is a dipeptide neurotransmitter that has emerged as a significant molecule in the context of cancer metabolism. Elevated levels of NAAG have been observed in higher-grade cancers, where it serves as a reservoir for glutamate (B1630785), a critical nutrient for cancer cell proliferation and survival.[11][12][13][14][15][16][17]

Mechanism of Action

Cancer cells that express the enzyme glutamate carboxypeptidase II (GCPII) can hydrolyze NAAG into N-acetyl-aspartate (NAA) and glutamate.[11][13][14][17] This provides a supplemental source of glutamate, which is particularly important for cancer cells under conditions of glutamine deprivation or when glutaminase (B10826351) activity is inhibited.

Quantitative Data

The differential expression of NAAG in cancerous versus normal tissues highlights its potential as a biomarker and therapeutic target.

| Derivative | Cancer Type | Tissue | Fold Change (Cancer vs. Normal) | Significance | Reference |

| NAAG | High-Grade Serous Ovarian Cancer | Tumor | Significantly elevated | Correlates with poorer overall survival | [18] |

| NAAG | Glioblastoma Multiforme | Plasma | Significantly higher than in lower-grade gliomas | Potential prognostic marker | [12][16] |

Signaling Pathway

The metabolism of NAAG by GCPII directly fuels the glutamate pool within cancer cells. This glutamate can then be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biomass. Inhibition of GCPII, especially in combination with glutaminase inhibitors, can synergistically deplete the glutamate pool, leading to cancer cell death.[15][19]

References

- 1. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and metabolic effects of L-glutamine administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of Aceglutamide on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse model of cerebral ischemia-reperfusion injury - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 7. Guidelines for using mouse global cerebral ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchhub.com [researchhub.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Uncovering the Role of N-Acetyl-Aspartyl-Glutamate as a Glutamate Reservoir in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual role of N-acetyl-aspartyl-glutamate metabolism in cancer monitor and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. researchgate.net [researchgate.net]

- 18. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Metabolic Fate of Nα-Acetyl-DL-glutamine-d5 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo. Due to the limited direct research on this specific deuterated racemic compound, this document synthesizes information from studies on N-acetyl-L-glutamine (NAG), the stereoselectivity of relevant enzymes, and the known effects of deuterium (B1214612) labeling on metabolic processes.

Introduction

Nα-Acetyl-DL-glutamine-d5 is a deuterated, racemic form of N-acetylglutamine. N-acetyl-L-glutamine is recognized as a stable precursor to the amino acid L-glutamine, which plays a crucial role in various physiological processes, including immune function and gastrointestinal health.[1][2] The introduction of a deuterium label (d5) on the glutamine backbone makes it a valuable tool for metabolic tracing studies, allowing researchers to distinguish it and its metabolites from endogenous pools. Understanding the in vivo disposition of this compound is critical for its application in metabolic research and drug development.

This guide will delineate the expected metabolic pathways, present relevant quantitative data from related compounds, detail plausible experimental protocols for its study, and provide visual representations of the key processes.

Predicted Metabolic Pathways

The primary metabolic fate of Nα-Acetyl-DL-glutamine-d5 is expected to be dictated by the stereochemistry of the molecule (L- and D-enantiomers) and the enzymatic processes involved in its biotransformation.

Stereoselective Hydrolysis

The initial and most significant metabolic step for N-acetylated amino acids is hydrolysis to yield the corresponding amino acid and acetate. This reaction is catalyzed by the enzyme Acylase I (aminoacylase). Crucially, Acylase I exhibits strong stereoselectivity, with a significant preference for the L-enantiomer of N-acetylated amino acids.

-

L-enantiomer (Nα-Acetyl-L-glutamine-d5): This form is expected to be readily hydrolyzed by Acylase I to produce L-glutamine-d5 and acetate.

-

D-enantiomer (Nα-Acetyl-D-glutamine-d5): Acylase I shows very low activity towards the D-isomer.[3] Consequently, Nα-Acetyl-D-glutamine-d5 is likely to be poorly metabolized and may be primarily eliminated unchanged, likely through renal excretion.

Subsequent Metabolism of L-Glutamine-d5

Following the hydrolysis of the L-enantiomer, the resulting L-glutamine-d5 is expected to enter the endogenous L-glutamine pool and undergo further metabolism. Key subsequent pathways include:

-

Conversion to Glutamate-d5: L-glutamine-d5 can be converted to L-glutamate-d5 through the action of glutaminase.

-

Entry into the Tricarboxylic Acid (TCA) Cycle: Glutamate-d5 can be further metabolized to α-ketoglutarate-d4 (with the loss of one deuterium atom if the label is at the alpha-amino position), which is a key intermediate in the TCA cycle.

-

Formation of GABA-d4: In the brain, glutamate-d5 can be decarboxylated to form γ-aminobutyric acid (GABA)-d4.[1][4]

Kinetic Isotope Effect (KIE)

The presence of five deuterium atoms on the glutamine backbone may introduce a kinetic isotope effect, potentially slowing down the rate of enzymatic reactions. However, studies on other deuterated metabolic substrates, such as glucose and acetate, have shown that the deuterium KIE is relatively small, in the range of 4-6%.[2][5][6][7] Therefore, while the rates of hydrolysis and subsequent metabolic conversions of the d5-labeled compound might be slightly reduced compared to the non-labeled counterpart, the overall metabolic pathways are not expected to be altered.

Quantitative Data (Inferred and from Related Compounds)

Table 1: Pharmacokinetic Parameters of N-acetyl-L-glutamine (NAG) in Rat Blood and Brain after Intravenous Administration

| Parameter | Dose | Blood | Brain Dialysate |

| Cmax (ng/mL) | 75 mg/kg | 18,340 ± 2,160 | 256.6 ± 35.9 |

| 150 mg/kg | 49,870 ± 5,120 | 1,368.1 ± 189.2 | |

| 300 mg/kg | 89,760 ± 9,870 | 3,124.5 ± 432.1 | |

| T½ (min) | 75 mg/kg | 58.7 ± 6.9 | 89.5 ± 10.1 |

| 150 mg/kg | 45.3 ± 5.2 | 78.4 ± 8.8 | |

| 300 mg/kg | 39.8 ± 4.5 | 71.2 ± 8.1 |

Data adapted from a study on N-acetyl-L-glutamine in rats.[2][4] The values for the deuterated compound are expected to be similar, with a potentially slightly longer half-life due to the kinetic isotope effect.

Table 2: Drug Distribution Coefficients of NAG and its Metabolites in Rat Brain and Blood

| Compound | Distribution Coefficient (%) |

| NAG | 13.99 - 34.81 |

| Glutamic Acid | 2.69 - 59.07 |

| GABA | 102.65 - 234.92 |

Data adapted from a study on N-acetyl-L-glutamine in rats.[1][2][4] This indicates that NAG can cross the blood-brain barrier, and its metabolites show significant distribution in the brain.

Experimental Protocols

The following outlines a comprehensive experimental protocol for investigating the metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo, based on established methodologies for similar compounds.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: Intravenous (tail vein) or oral gavage administration of Nα-Acetyl-DL-glutamine-d5 dissolved in sterile saline. Dose levels could range from 50 to 200 mg/kg.

Sample Collection

-

Blood: Serial blood samples (approximately 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes. Plasma to be separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals to be housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.

-

Tissues: At the end of the study, animals to be euthanized, and tissues of interest (e.g., liver, kidney, brain, muscle) to be collected, flash-frozen in liquid nitrogen, and stored at -80°C.

Sample Preparation

-

Plasma and Urine: Protein precipitation with a solvent like acetonitrile (B52724) or methanol. The supernatant would then be used for analysis.

-

Tissues: Homogenization in an appropriate buffer, followed by protein precipitation.

Analytical Methodology

-

Instrumentation: A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is the method of choice for the sensitive and specific quantification of Nα-Acetyl-DL-glutamine-d5 and its deuterated metabolites.

-

Chromatography: A reversed-phase C18 column or a HILIC column could be used for separation.

-

Mass Spectrometry: Detection would be performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions would be established for Nα-Acetyl-DL-glutamine-d5, L-glutamine-d5, L-glutamate-d5, and GABA-d4.

-

Internal Standard: A suitable stable isotope-labeled internal standard (e.g., Nα-Acetyl-DL-glutamine-13C5,15N) should be used for accurate quantification.

Visualizations

Metabolic Pathway

Caption: Predicted metabolic pathway of Nα-Acetyl-DL-glutamine-d5.

Experimental Workflow

Caption: Workflow for in vivo metabolic study.

Conclusion

The metabolic fate of Nα-Acetyl-DL-glutamine-d5 in vivo is predicted to be a stereoselective process. The L-enantiomer is expected to be hydrolyzed to L-glutamine-d5, which then enters the general glutamine metabolic pool. The d5-label is anticipated to have a minimal kinetic isotope effect, making it a suitable tracer for metabolic studies. Conversely, the D-enantiomer is likely to be metabolically inert and excreted largely unchanged. The provided experimental framework offers a robust approach for the definitive in vivo characterization of this compound, which will be invaluable for its application in metabolic research and pharmaceutical development.

References

- 1. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cds.ismrm.org [cds.ismrm.org]

The Dawn of a Heavy Isotope: A Technical Guide to the Discovery and History of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery of deuterium (B1214612) and the subsequent evolution of deuterated amino acids as indispensable tools in research and pharmaceutical development. From the foundational experiments that unveiled the existence of "heavy hydrogen" to the sophisticated applications in modern structural biology and drug metabolism studies, this document provides a comprehensive historical and technical overview. It is designed to serve as a valuable resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to illuminate the journey and impact of deuterated amino acids.

The Genesis: Discovery of Deuterium by Harold Urey

The story of deuterated amino acids begins with the discovery of deuterium, the stable heavy isotope of hydrogen, by American chemist Harold Urey and his colleagues in 1931.[1][2][3][4] This groundbreaking discovery, which earned Urey the Nobel Prize in Chemistry in 1934, was the culmination of theoretical predictions and meticulous experimentation.[1][4][5]

Theoretical Underpinnings

By the early 1930s, the concept of isotopes—atoms of the same element with different numbers of neutrons—was established. Urey hypothesized that a heavier isotope of hydrogen, with a nucleus containing one proton and one neutron, should exist.[4] He further reasoned that due to the mass difference, this heavy hydrogen would have a slightly higher boiling point than protium (B1232500) (the common isotope of hydrogen).[5] This difference, though small, formed the theoretical basis for its separation and detection.

Experimental Protocol: Fractional Distillation of Liquid Hydrogen

Urey, in collaboration with Ferdinand G. Brickwedde at the National Bureau of Standards, devised an experiment to concentrate the predicted heavy hydrogen isotope through the fractional distillation of liquid hydrogen.[1][2][3]

Objective: To enrich a sample of liquid hydrogen with the heavier hydrogen isotope by exploiting its predicted lower vapor pressure.

Materials:

-

5 liters of liquid hydrogen

-

Low-temperature fractional distillation apparatus

-

High-resolution spectrograph (21 ft. spectrograph in the basement of Pupin Hall at Columbia University)[2][3]

-

Discharge tube

Procedure:

-

Sample Preparation: 5 liters of liquid hydrogen were subjected to fractional distillation at low temperatures.[2][3]

-

Distillation Process: The liquid hydrogen was slowly evaporated. The first sample was evaporated at 20 K and 1 atmosphere of pressure. A second sample was prepared by evaporating the liquid hydrogen at a lower temperature of 14 K and a reduced pressure of 53 mmHg.[5]

-

Sample Collection: The final 1 cubic centimeter of the liquid residue was collected, which was predicted to be enriched in the heavier isotope.[2][3]

-

Spectroscopic Analysis: The vapor from the concentrated residue was introduced into a discharge tube.

-

Data Acquisition: The light emitted from the discharge tube was analyzed using a high-resolution spectrograph to observe the atomic hydrogen visible spectra.[2][3]

Results:

The initial sample showed no significant enrichment. However, the second sample, evaporated at a lower temperature and pressure, revealed Balmer lines for heavy hydrogen that were seven times more intense than in the original sample.[5] This provided conclusive evidence for the existence of a hydrogen isotope with a mass of 2, which Urey later named deuterium.

A New Era in Biochemistry: Rudolf Schoenheimer and Isotopic Tracers

The discovery of deuterium paved the way for its use as a stable, non-radioactive tracer in biological systems. Rudolf Schoenheimer, a German-American biochemist, was a pioneer in this field, revolutionizing the understanding of metabolism in the 1930s.[6][7][8]

The "Dynamic State of Body Constituents"

Prior to Schoenheimer's work, it was widely believed that the chemical constituents of the body were relatively static, with dietary intake primarily serving as fuel. Schoenheimer's experiments with isotopic tracers, including deuterium and later heavy nitrogen (¹⁵N), demonstrated that the body's molecules are in a constant state of flux, being continuously synthesized and degraded.[6] This concept, which he termed the "dynamic state of body constituents," is a cornerstone of modern biochemistry.

Experimental Protocol: Early Metabolic Tracing with Deuterated Fatty Acids

One of Schoenheimer's early and influential experiments involved feeding mice deuterated fatty acids to trace their metabolic fate.

Objective: To determine if dietary fats are immediately used as fuel or are incorporated into the body's fat stores.

Materials:

-

Linseed oil with fatty acids chemically labeled with deuterium.

-

Laboratory mice.

-

Apparatus for the isolation and analysis of fatty acids from tissues.

-

Instrumentation for determining deuterium content (e.g., mass spectrometry).

Procedure:

-

Tracer Administration: Mice were fed a diet containing the deuterated linseed oil.

-

Time Course: The mice were maintained on this diet for a specific period to allow for the absorption and metabolism of the labeled fats.

-

Tissue Harvesting and Lipid Extraction: After the experimental period, the mice were euthanized, and various tissues, including fat depots, were collected. Lipids were then extracted from these tissues.

-

Analysis of Deuterium Incorporation: The extracted fatty acids were analyzed to determine the amount of deuterium incorporated into them.

Results:

Schoenheimer found that a significant portion of the deuterated fatty acids was stored in the fat depots of the mice, demonstrating that dietary fats are not simply burned for energy but are actively incorporated into the body's tissues. This provided strong evidence for the dynamic nature of metabolism.

The Synthesis of Deuterated Amino Acids: A Historical Perspective

The ability to intentionally introduce deuterium into amino acids was a critical step in expanding their utility as research tools. The methods for preparing deuterated amino acids have evolved significantly over time, from early, often non-specific techniques to modern, highly selective synthetic strategies.

Early Methods: H/D Exchange and Biosynthesis

The earliest methods for producing deuterated amino acids relied on two main principles:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves exposing amino acids to a source of deuterium, typically heavy water (D₂O), under conditions that promote the exchange of protons for deuterons. Early H/D exchange reactions were often catalyzed by acids, bases, or metals and could lead to deuteration at various positions, sometimes with a lack of specificity.[9]

-

Biosynthesis: This approach involves growing microorganisms, such as algae or bacteria, in a medium where D₂O replaces normal water. The microorganisms then synthesize deuterated amino acids, which can be harvested from the cellular proteins.[10] This method can produce highly deuterated amino acids but can be costly and time-consuming.

Modern Synthetic Methods

Contemporary methods for synthesizing deuterated amino acids offer greater control over the position and extent of deuteration. These include:

-

Metal-Catalyzed H/D Exchange: Modern variations of H/D exchange use specific metal catalysts (e.g., platinum, palladium, ruthenium) to achieve site-selective deuteration under milder conditions.[9][10]

-

Enzymatic Synthesis: The use of enzymes allows for highly specific and stereoselective deuteration of amino acids.[10]

-

Multi-step Chemical Synthesis: This approach involves the de novo synthesis of amino acids from deuterated starting materials, providing precise control over the location of deuterium atoms.[9]

The following table provides a comparative overview of various methods for the synthesis of deuterated amino acids.

| Method | Description | Typical Deuterium Incorporation | Advantages | Disadvantages |

| Acid/Base Catalyzed H/D Exchange | Heating amino acids in D₂O with an acid or base catalyst. | Variable, can be high at the α-carbon. | Simple procedure. | Often requires harsh conditions, can lead to racemization and non-specific labeling. |

| Metal-Catalyzed H/D Exchange | Using transition metal catalysts (e.g., Pt/C, Pd/C) in D₂O. | High, can achieve >90% at specific positions.[10] | High efficiency, can be site-selective. | Catalyst cost, potential for side reactions. |

| Biosynthesis (Microbial) | Growing microorganisms in D₂O-based media. | Very high, can approach perdeuteration. | Produces a wide range of deuterated biomolecules. | High cost of D₂O, complex purification. |

| Enzymatic Synthesis | Using specific enzymes to catalyze deuteration. | Highly site-specific and stereospecific. | High selectivity, mild reaction conditions. | Enzyme availability and stability can be limiting. |

| Multi-step Chemical Synthesis | Building deuterated amino acids from deuterated precursors. | Precise control over deuterium placement. | High specificity and purity. | Often lengthy and complex synthetic routes. |

The Kinetic Isotope Effect: A Powerful Tool in Drug Development

A fundamental principle underlying the application of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[11][12][13]

This phenomenon can be exploited to improve the metabolic stability of drugs. Many drugs are metabolized in the body by enzymes that catalyze the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable site with a deuterium atom, the rate of metabolism can be slowed, leading to:

-

Increased drug half-life: A slower metabolic rate can prolong the drug's presence in the body.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration of the drug.

-

Improved safety profile: Slower metabolism can reduce the formation of potentially toxic metabolites.

The following table presents representative primary deuterium kinetic isotope effects (kH/kD) for some enzyme-catalyzed reactions.

| Enzyme | Substrate | kH/kD | Reference |

| D-Amino Acid Oxidase | D-Alanine | 5.7 | [14] |

| D-Amino Acid Oxidase | D-Serine | 4.5 | [14] |

| D-Amino Acid Oxidase | Glycine | 3.6 | [14] |

| Glycerol-3-Phosphate Dehydrogenase | NADL | 1.5 (wild-type) | [15] |

| Glycerol-3-Phosphate Dehydrogenase | NADL (N270A mutant) | 3.1 | [15] |

| L-Dopa Decarboxylase | L-Dopa | ~1.2-1.5 (calculated) | [14] |

Visualizing the Core Processes

The following diagrams, rendered in the DOT language for Graphviz, illustrate key historical experiments and modern workflows involving deuterated amino acids.

Urey's Discovery of Deuterium

Caption: Workflow of Urey's Deuterium Discovery

Schoenheimer's Metabolic Tracing Experiment

Caption: Schoenheimer's Metabolic Tracing Workflow

Modern Workflow for Protein NMR using Deuterated Amino Acids

Caption: Protein NMR Workflow with Deuterated Amino Acids

Metabolic Pathway Tracing with Stable Isotopes

Caption: Metabolic Pathway Tracing with Stable Isotopes

Conclusion

The discovery of deuterium over nine decades ago has had a profound and lasting impact on the scientific landscape. The subsequent development and application of deuterated amino acids have provided researchers with an unparalleled toolkit to probe the intricate workings of biological systems. From elucidating the dynamic nature of metabolism to enhancing the resolution of protein structures and improving the therapeutic properties of drugs, deuterated amino acids continue to be at the forefront of scientific discovery. This guide has provided a historical and technical foundation, intended to equip researchers, scientists, and drug development professionals with a deeper understanding of the origins and applications of these remarkable molecular tools.

References

- 1. Harold Clayton Urey [columbia.edu]

- 2. Chemistry Group Directory [columbia.edu]

- 3. columbia.edu [columbia.edu]

- 4. amnh.org [amnh.org]

- 5. Harold Urey - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Rudolf Schoenheimer Centenary Lecture. Isotopes in nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. epfl.ch [epfl.ch]

- 13. biorxiv.org [biorxiv.org]

- 14. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

N-alpha-Acetyl-DL-glutamine-d5 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways in health and disease. N-alpha-Acetyl-DL-glutamine-d5 is a deuterated, racemic mixture of N-acetylglutamine designed for use as a metabolic tracer in studies of glutamine metabolism. The N-acetylation enhances stability in aqueous solutions compared to free glutamine, making it a reliable tracer for in vitro and in vivo applications. The deuterium (B1214612) labeling allows for the sensitive and specific tracking of the glutamine carbon skeleton through various metabolic pathways using mass spectrometry. This technical guide provides a comprehensive overview of the mechanism of action of N-alpha-Acetyl-DL-glutamine-d5 as a tracer, detailed experimental protocols for its use, and illustrative data on its metabolic fate.

Introduction to Glutamine Metabolism and Tracing

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes.[1] It is a key substrate for energy production through the tricarboxylic acid (TCA) cycle, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a precursor for the antioxidant glutathione.[2] In rapidly proliferating cells, such as cancer cells and immune cells, glutamine metabolism is often reprogrammed to support increased anabolic demands.[2]

Stable isotope tracing is a powerful technique to study these dynamic metabolic pathways. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the flow of atoms through metabolic networks, providing quantitative insights into metabolic fluxes. N-alpha-Acetyl-DL-glutamine-d5 serves as a stable and effective precursor to labeled glutamine for these tracing studies.

Mechanism of Action as a Tracer

The utility of N-alpha-Acetyl-DL-glutamine-d5 as a tracer relies on its intracellular processing to release deuterated L-glutamine, which then enters the cellular glutamine pools. The metabolic fate of the DL-racemic mixture is stereospecific, involving two primary enzymatic pathways.

Metabolism of the L-Isomer

The N-acetyl-L-glutamine-d5 component of the tracer is primarily hydrolyzed by Aminoacylase I (ACY1) , a cytosolic enzyme with broad specificity for N-acetylated L-amino acids.[3][4] This enzymatic reaction yields L-glutamine-d5 and acetate.

dot

Metabolism of the D-Isomer

The N-acetyl-D-glutamine-d5 component is not a substrate for Aminoacylase I, which is specific for L-enantiomers.[5] The D-isomer of glutamine is a poor substrate for human D-amino acid oxidase (DAAO) .[6] DAAO typically metabolizes neutral D-amino acids into their corresponding α-keto acids.[6] Therefore, the metabolic conversion of D-glutamine-d5 is expected to be significantly slower than that of the L-isomer. This differential metabolism can be leveraged to study stereospecific transport and enzyme kinetics.

dot

Quantitative Data and Enzyme Kinetics

The efficiency of N-alpha-Acetyl-L-glutamine-d5 as a tracer is dependent on the kinetic parameters of the involved enzymes.

| Enzyme | Substrate | Km | Vmax | Reference |

| Aminoacylase I (porcine) | N-acetyl-L-glutamine | 11.4 mM | 5.54 nmol/min/mg | [7] |

| Aminoacylase I (porcine) | N-acetyl-L-methionine | 1.36 mM | 7.48 nmol/min/mg | [7] |

| D-amino acid oxidase (human) | D-glutamate | >500 mM | - | [6] |

| D-amino acid oxidase (human) | D-aspartate | Molar range | 6.7 s⁻¹ | [6] |

Table 1: Kinetic parameters of enzymes involved in the metabolism of N-acetyl-glutamine.

The relatively high Km of Aminoacylase I for N-acetyl-L-glutamine suggests that at lower intracellular concentrations, the rate of deacetylation will be concentration-dependent. The very poor substrate activity of D-amino acid oxidase for D-glutamate indicates that the D-isomer of glutamine is likely to be metabolized very slowly.

Experimental Protocols

The following is a representative protocol for a stable isotope tracing study in cultured cancer cells using N-alpha-Acetyl-DL-glutamine-d5. This protocol can be adapted for other cell types and in vivo studies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-